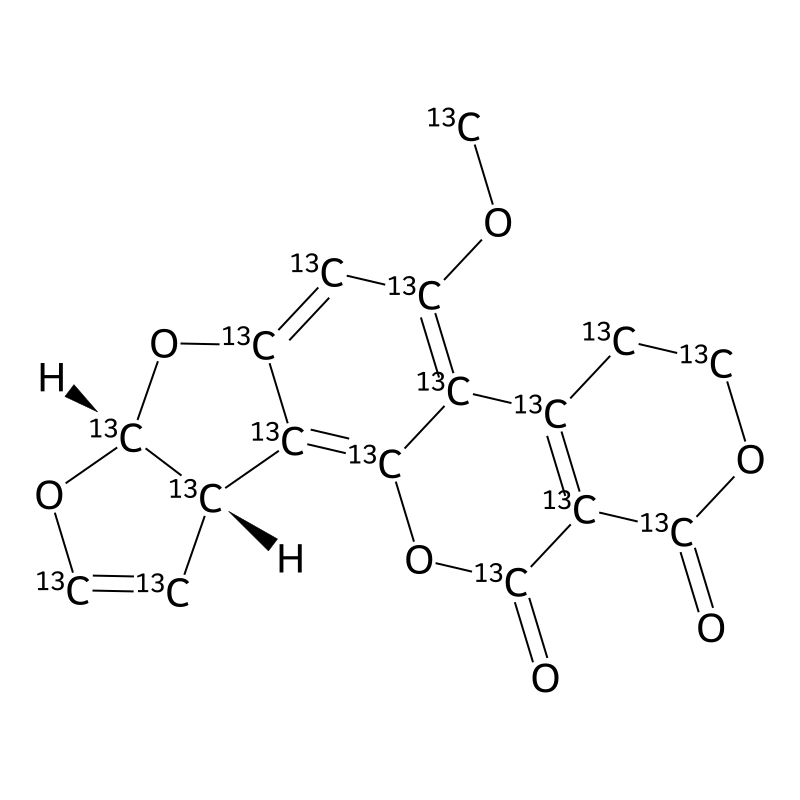

Aflatoxin G1-13C17

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Aflatoxin G1-13C17 is a stable isotope-labeled analog of aflatoxin G1, a potent mycotoxin produced by certain molds, particularly Aspergillus species. The compound is characterized by its molecular formula and a molecular weight of approximately 345.15 g/mol. The "13C" designation indicates that carbon isotopes in the structure are enriched with the carbon-13 isotope, which is useful for analytical purposes such as tracking and quantifying the compound in various matrices, including food and environmental samples .

Aflatoxin G1 is a highly toxic compound and a potent carcinogen []. Aflatoxin G1-13C17, due to its minimal quantities used in research, poses a significantly lower risk. However, standard laboratory safety protocols should be followed when handling Aflatoxin G1-13C17, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Aflatoxin G1-13C17 is a scientific research tool used in the field of mycotoxin detection. Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate food and pose a health risk to humans and animals . Aflatoxin G1, in particular, is a potent carcinogen found in certain grains, nuts, and seeds .

Internal Standard for Quantification

Aflatoxin G1-13C17 functions as an internal standard for the quantification of Aflatoxin G1. An internal standard is a chemically similar compound, isotopically labelled with a heavier isotope, added to a sample during analysis . This standard helps to account for variations that may occur during sample preparation and measurement. By comparing the signal of the Aflatoxin G1 to the signal of the Aflatoxin G1-13C17, researchers can obtain a more accurate measurement of the original toxin concentration in the sample .

This technique is commonly used in conjunction with instrumental analysis methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) . These methods separate and identify individual components within a sample, allowing researchers to detect and quantify Aflatoxin G1 at very low levels.

Advantages of Aflatoxin G1-13C17

Aflatoxin G1-13C17 offers several advantages over other methods for Aflatoxin G1 quantification:

- Improved Accuracy: By accounting for variations during analysis, Aflatoxin G1-13C17 helps to ensure the accuracy and reproducibility of Aflatoxin G1 measurements.

- Increased Sensitivity: The use of an isotopically labelled internal standard can improve the sensitivity of detection methods, allowing researchers to identify even trace amounts of Aflatoxin G1.

- Specificity: Since Aflatoxin G1-13C17 is chemically similar to Aflatoxin G1, it experiences similar behavior during analysis, leading to more specific and reliable measurements.

- Hydrolysis: Under acidic or basic conditions, aflatoxin G1-13C17 can hydrolyze to form less toxic metabolites.

- Oxidation: The compound can be oxidized to form reactive epoxide intermediates, which can interact with cellular macromolecules.

- Conjugation: It may undergo conjugation reactions with glutathione or other nucleophiles, which is a detoxification pathway in biological systems .

Aflatoxin G1-13C17 exhibits significant biological activity, primarily as a hepatotoxic agent. It is known to inhibit various enzymes involved in cellular respiration, including:

- Succinate dehydrogenase: Impairs mitochondrial function.

- Fumarase: Disrupts the citric acid cycle.

- Cytochrome oxidase: Affects electron transport chain activity .

The compound is also recognized for its mutagenic properties, contributing to carcinogenesis through DNA adduct formation.

Aflatoxin G1-13C17 serves several important applications:

- Analytical Standards: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying aflatoxins in food and feed samples.

- Research: Employed in studies investigating the metabolism and toxicity of aflatoxins.

- Regulatory Compliance: Helps laboratories meet safety regulations regarding mycotoxin levels in consumables .

Studies on Aflatoxin G1-13C17 interactions focus on its binding affinity to proteins and nucleic acids. The compound can form covalent bonds with cellular macromolecules, leading to alterations in function and potential toxicity. Research has shown that these interactions can lead to significant biological consequences, including cellular damage and carcinogenesis .

Several compounds are structurally similar to Aflatoxin G1-13C17, including:

- Aflatoxin B1: Another potent mycotoxin with similar toxicological effects but differing structural features (CAS Number: 1162-65-8).

- Aflatoxin M1: A metabolite of Aflatoxin B1 that is also toxic and often found in milk products (CAS Number: 10562-22-6).

- Ochratoxin A: A mycotoxin produced by Aspergillus and Penicillium species that shares some toxicological properties but has a different structure (CAS Number: 303-47-9).

Comparison TableCompound CAS Number Molecular Formula Toxicity Level Unique Features Aflatoxin G1-13C17 1217444-07-9 C17H12O7 High Stable isotope-labeled Aflatoxin B1 1162-65-8 C17H12O6 Very High Most studied aflatoxin Aflatoxin M1 10562-22-6 C17H12O7 High Found in dairy products Ochratoxin A 303-47-9 C20H18ClO5 Moderate Linked to kidney damage

Uniqueness

| Compound | CAS Number | Molecular Formula | Toxicity Level | Unique Features |

|---|---|---|---|---|

| Aflatoxin G1-13C17 | 1217444-07-9 | C17H12O7 | High | Stable isotope-labeled |

| Aflatoxin B1 | 1162-65-8 | C17H12O6 | Very High | Most studied aflatoxin |

| Aflatoxin M1 | 10562-22-6 | C17H12O7 | High | Found in dairy products |

| Ochratoxin A | 303-47-9 | C20H18ClO5 | Moderate | Linked to kidney damage |

Aflatoxin G1-13C17's uniqueness lies in its stable isotope labeling, which enhances its utility as an analytical standard compared to other aflatoxins. This labeling allows for precise quantification and tracking within complex biological systems, making it invaluable for research and regulatory applications .

Molecular Formula (13C17H12O7) and Exact Mass (345.15)

Aflatoxin G1-13C17 possesses the molecular formula 13C17H12O7, indicating complete replacement of all seventeen carbon atoms with the stable carbon-13 isotope [1] [2]. The exact mass of the compound is 345.15 daltons, representing a mass shift of +17 atomic mass units compared to the unlabeled aflatoxin G1 [1] [2]. This mass difference corresponds precisely to the replacement of seventeen 12C atoms with 13C atoms, each contributing an additional +1 atomic mass unit [1].

The molecular weight of aflatoxin G1-13C17 is 345.15 grams per mole, while the unlabeled aflatoxin G1 has a molecular weight of 328.27 grams per mole [5] [6]. The compound bears the Chemical Abstracts Service registry number 1217444-07-9, distinguishing it from the unlabeled aflatoxin G1 which has the CAS number 1165-39-5 [1] [2].

Structural Characteristics and Functional Groups

Aflatoxin G1-13C17 maintains the characteristic polycyclic aromatic structure of the aflatoxin family, featuring a complex benzofuran-coumarin backbone [7] [8]. The molecule contains a delta-valerolactone ring fused to the coumarin moiety of the difurocoumarin skeleton [8]. The structural framework encompasses multiple functional groups including methoxy, lactone, furan, and benzene ring systems [1] [7].

The compound exhibits a methoxy group (-OCH3) attached to the benzene ring, which represents a key structural feature distinguishing it from other aflatoxin variants [1] [7]. The presence of two lactone rings contributes to the molecule's stability and chemical reactivity profile [7]. The furan rings within the structure contain double bonds that serve as reactive sites under certain chemical conditions [9].

The three-dimensional molecular geometry features a rigid polycyclic structure with limited conformational flexibility due to the fused ring system [10]. Density functional theory calculations have indicated that the molecular orbital structure remains consistent with the unlabeled compound, with the highest occupied molecular orbital and lowest unoccupied molecular orbital maintaining similar spatial distributions [10].

Comparative Analysis with Non-labeled Aflatoxin G1

The primary distinction between aflatoxin G1-13C17 and its unlabeled counterpart lies in the isotopic composition of the carbon framework [3] [4]. While both compounds share identical molecular connectivity and functional group arrangements, the isotope substitution results in measurable differences in spectroscopic and mass spectrometric behavior [3] [4].

| Property | Aflatoxin G1 (Unlabeled) | Aflatoxin G1-13C17 |

|---|---|---|

| Molecular Formula | C17H12O7 | 13C17H12O7 |

| Molecular Weight (g/mol) | 328.27 | 345.15 |

| Exact Mass (Da) | 328.058 | 345.15 |

| Melting Point (°C) | 244-246 | Similar (in acetonitrile: -45.7) |

| CAS Number | 1165-39-5 | 1217444-07-9 |

| Mass Spectrometric Behavior | m/z 328 | m/z 345 (M+17 shift) |

Chromatographic separation behavior remains nearly identical between the two compounds, with retention times showing minimal variation [3] [4]. This similarity is crucial for analytical applications where the labeled compound serves as an internal standard [3]. The chemical reactivity profiles are essentially equivalent, with both compounds exhibiting similar stability under identical storage conditions [4].

Studies comparing DNA binding affinity have demonstrated that isotopic labeling does not significantly alter the biological interaction patterns of the molecule [11]. The lipophilicity characteristics remain consistent between labeled and unlabeled forms, maintaining similar distribution coefficients in biological systems [11].

Physical Properties and Stability Parameters

Aflatoxin G1-13C17 demonstrates specific physical properties that are essential for its analytical applications and proper storage [12] [13]. The compound exhibits optimal stability when stored at -20°C in acetonitrile solution [1] [12]. Under these conditions, the labeled compound maintains its integrity for extended periods without significant degradation [13].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | 13C17H12O7 | Sigma-Aldrich |

| Exact Mass | 345.15 Da | Sigma-Aldrich |

| Molecular Weight | 345.15 g/mol | Sigma-Aldrich |

| Melting Point (solution in acetonitrile) | -45.7°C | Carl Roth |

| Boiling Point (solution in acetonitrile) | 81.65°C | Carl Roth |

| Flash Point (solution in acetonitrile) | 2°C | Carl Roth |

| Density (solution in acetonitrile) | 0.79 g/cm³ | Carl Roth |

| Storage Temperature | -20°C | Sigma-Aldrich |

| Mass Shift from Unlabeled | M+17 | Sigma-Aldrich |

| Solubility | Acetonitrile: soluble | GlpBio |

Temperature stability studies have revealed that aflatoxin G1-13C17 remains stable at 4°C with the lowest uncertainty of 0.60% [13]. At room temperature (20°C), the compound maintains acceptable stability under normal laboratory conditions [13]. However, exposure to elevated temperatures above 60°C may accelerate degradation processes [13].

| Condition | Stability Assessment | Notes |

|---|---|---|

| Temperature (4°C) | Stable (lowest uncertainty 0.60%) | Optimal storage temperature |

| Temperature (20°C) | Stable under normal conditions | Room temperature acceptable |

| Temperature (60°C) | Stable but requires monitoring | Acceptable but not recommended |

| UV Light (360 nm) | Rapid degradation | Avoid UV exposure |

| Fluorescent Light | Minimal degradation | Normal lighting acceptable |

| Storage in Acetonitrile | Preferred solvent - most stable | Best choice for long-term storage |

Light sensitivity analysis indicates that exposure to ultraviolet radiation at 360 nanometers causes rapid degradation of the compound [9]. Fluorescent lighting produces minimal degradation effects, making normal laboratory lighting conditions acceptable for routine handling [9]. Sunlight exposure results in variable stability depending on the solvent matrix used [9].

Solvent selection significantly influences stability parameters [13] [9]. Acetonitrile represents the preferred solvent system, providing optimal stability characteristics compared to methanol or chloroform alternatives [13]. The compound demonstrates moderate stability in methanol solutions but shows reduced stability in chloroform at elevated temperatures [13].

Spectroscopic Characteristics

13C NMR Spectral Properties

Carbon-13 nuclear magnetic resonance spectroscopy of aflatoxin G1-13C17 reveals characteristic chemical shift patterns that reflect the molecular structure and electronic environment of each carbon position [14] [15]. The fully labeled compound exhibits enhanced signal intensity in 13C NMR spectra due to the 100% abundance of carbon-13 isotopes compared to the natural abundance of approximately 1.1% in unlabeled compounds [14].

The 13C NMR spectrum displays multiple distinct signals corresponding to the seventeen carbon atoms within the molecular framework [14]. Chemical shift values span a range typical of polycyclic aromatic systems, with signals appearing in regions characteristic of aromatic carbons, carbonyl carbons, and aliphatic carbons [14]. The methoxy carbon typically appears in the upfield region around 60 parts per million, while aromatic carbons resonate in the 100-160 parts per million range [14].

Carbonyl carbon signals appear in the downfield region around 160-180 parts per million, reflecting the lactone and ketone functionalities present in the molecular structure [14]. The furan ring carbons exhibit characteristic chemical shifts that distinguish them from benzene ring carbons within the same molecule [14]. Quantitative 13C NMR analysis has been successfully employed to determine the purity and concentration of synthesized aflatoxin-lysine adducts, demonstrating the utility of this technique for structural characterization [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of aflatoxin G1-13C17 reveals characteristic fragmentation patterns that are shifted by +17 mass units compared to the unlabeled compound [1] [2]. Gas chromatography-mass spectrometry analysis shows the molecular ion peak at m/z 345, corresponding to the fully labeled compound [1]. Major fragment ions appear at predictable mass shifts from the unlabeled compound fragmentation pattern [17].

Liquid chromatography-mass spectrometry analysis demonstrates the molecular ion at m/z 346 under positive ionization conditions [1]. Common fragment ions include losses corresponding to methoxy groups, lactone ring openings, and aromatic ring fragmentations [17]. The fragmentation behavior remains fundamentally similar to the unlabeled compound, with fragment ion masses increased by the appropriate number of carbon-13 atoms retained in each fragment [17].

Tandem mass spectrometry experiments reveal daughter ion spectra that maintain the same fragmentation pathways as the unlabeled compound but with mass shifts reflecting the isotopic composition [17]. Collision-activated dissociation produces characteristic fragment patterns that can be used for structural confirmation and quantitative analysis [17]. The mass spectral library matching requires specific consideration of the isotopic labeling pattern to achieve accurate compound identification [17].

| Spectroscopic Method | Aflatoxin G1 (Reference) | Expected for 13C17-Aflatoxin G1 |

|---|---|---|

| UV Absorption Maximum | 320 nm, 362 nm | Similar UV absorption |

| Fluorescence Emission | Green fluorescence ~450 nm | Similar green fluorescence |

| Mass Spectrometry (GC-MS) | m/z 328, 300, 297, 227, 241 | m/z 345 (M+17 shift) |

| Mass Spectrometry (LC-MS) | m/z 329, 311, 243, 283 | m/z 346 (M+17 shift) |

| 13C NMR | Multiple carbon signals | 13C-enriched signals |

| FTIR Key Regions | 1035 cm⁻¹ (C-O), 2970 cm⁻¹ | Similar IR fingerprint |

Vibrational and Rotational Spectroscopy

Fourier transform infrared spectroscopy of aflatoxin G1-13C17 reveals characteristic vibrational bands that correspond to the functional groups present in the molecular structure [18] [19]. The most significant infrared absorption occurs at 1035 cm⁻¹, which has been identified as optimal for quantitative analysis of aflatoxin compounds using partial least squares regression modeling [18].

Additional infrared absorption bands appear at 2970 cm⁻¹, corresponding to carbon-hydrogen stretching vibrations in the methoxy and methylene groups [18]. The carbonyl stretching vibrations from the lactone rings produce characteristic absorptions in the 1700-1750 cm⁻¹ region [18]. Aromatic carbon-carbon stretching vibrations contribute to the fingerprint region between 1400-1600 cm⁻¹ [18].

The isotopic substitution with carbon-13 may produce subtle shifts in vibrational frequencies due to the increased mass of the carbon atoms [20]. However, these shifts are typically minimal and do not significantly alter the overall infrared spectral pattern [18]. The infrared spectrum remains suitable for qualitative identification and quantitative determination using established calibration models [18].

Rotational spectroscopy applications are limited for this compound due to its large molecular size and complex structure [20]. The moment of inertia calculations for aflatoxin G1-13C17 would reflect the increased mass from carbon-13 substitution, but the compound's size and non-volatile nature make pure rotational spectroscopy impractical for routine analysis [20]. Microwave spectroscopy techniques are not typically employed for molecules of this complexity and molecular weight [20].

The production of uniformly carbon-13 labeled Aflatoxin G1-13C17 requires comprehensive isotopic enrichment strategies that ensure complete substitution of all seventeen carbon atoms in the molecular framework. Current commercial preparations achieve isotopic enrichment levels of 99.0-99.3 atom percent carbon-13, with isotopic distribution patterns showing 84.9-89.0% of molecules containing the complete 13C17 label [4] [5] [6]. The remaining isotopic species represent molecules with 13C16 (13.5%) and 13C15 (1.7%) labeling patterns, reflecting the statistical distribution inherent in isotopic labeling processes [6].

Table 1: Isotopic Enrichment Characteristics of 13C17-Labeled Aflatoxins

| Compound | Isotopic Distribution (%) | Isotopic Enrichment (atom % 13C) | Molecular Formula | Molecular Weight (g/mol) | Mass Shift |

|---|---|---|---|---|---|

| Aflatoxin G1-13C17 | 84.9-89.0 | 99.0-99.3 | 13C17H12O7 | 345.15 | +17 |

| Aflatoxin B1-13C17 | 88.4 | 99.3 | 13C17H12O6 | 329.15 | +17 |

| Aflatoxin B2-13C17 | 85.6 | 98.1 | 13C17H14O6 | 331.16 | +17 |

| Aflatoxin G2-13C17 | 97.0 | 98.7 | 13C17H14O7 | 347.15 | +17 |

The isotopic enrichment strategies employed for Aflatoxin G1-13C17 synthesis include several complementary approaches. Metabolic labeling represents the most commonly utilized method, where microorganisms are cultured in media containing uniformly 13C-labeled carbon sources such as [U-13C]glucose or [U-13C]acetate [7] [8]. This biosynthetic approach leverages the natural polyketide pathway for aflatoxin biosynthesis, allowing for the incorporation of isotopic labels throughout the entire carbon skeleton during the multi-step enzymatic cascade [9] [10] [11].

Alternative strategies involve chemical synthesis using 13C-labeled building blocks and precursors. Late-stage isotopic exchange methods offer cost-effective approaches for introducing carbon-13 labels into specific positions within the molecule [8] [12]. These techniques utilize isotopically enriched reagents such as 13CO2 or 13C-labeled methyl sources to achieve selective labeling patterns. Flow chemistry approaches have demonstrated enhanced control over isotopic exchange reactions, providing improved yields and regioselectivity compared to traditional batch synthesis methods [8].

Total Synthesis Approaches for Aflatoxin G1-13C17

The total synthesis of Aflatoxin G1-13C17 involves complex multi-step synthetic routes that must accommodate the incorporation of carbon-13 isotopes at every carbon position within the molecule. Historical developments in aflatoxin total synthesis provide the foundational methodologies that have been adapted for isotopic labeling applications [13] [14] [15].

The most significant synthetic approaches include the stereoselective methodologies developed by Trost's group at Stanford University, which achieved the total synthesis of (+)-Aflatoxin B1 and B2 through advanced catalytic processes [14] [15]. These methods utilize cycloaddition reactions between quinone intermediates and enol ethers, catalyzed by chiral catalysts to ensure enantioselective formation of the desired stereochemistry [14]. The Corey group at Harvard University further refined these approaches with enantioselective synthesis protocols that demonstrated improved efficiency and stereochemical control [15].

Recent advances in aflatoxin synthesis have incorporated Rhodium-catalyzed [3+2]-annulation reactions as key transformations for constructing the complex polycyclic framework [13]. These methods employ ortho-diazoquinone precursors that undergo catalytic annulation with enol ethers in the presence of Rh2(OAc)4 catalysts, yielding annulation products that serve as advanced intermediates for aflatoxin construction [13]. The synthetic sequence proceeds through benzylation, nitro group reduction, diazotization, and subsequent cyclization reactions to afford the target aflatoxin structures [13].

For 13C17-labeling applications, these synthetic routes must be modified to incorporate isotopically labeled starting materials and reagents throughout the synthesis. This requirement significantly increases the complexity and cost of the synthetic process, as each carbon-containing reagent must be obtained in isotopically enriched form. The development of efficient synthetic methodologies that minimize the number of synthetic steps while maintaining high isotopic incorporation represents a critical challenge in the production of uniformly labeled aflatoxin standards.

Purification and Characterization Protocols

The purification of Aflatoxin G1-13C17 requires specialized chromatographic techniques capable of achieving high purity levels while maintaining the integrity of the isotopic labeling. Current analytical standards specifications require purity levels of ≥97.0% as determined by high-performance liquid chromatography, with typical commercial preparations achieving 98.0% purity [16].

Table 3: Comparison of Aflatoxin Purification Methods

| Method | Solvent System | Purity Achieved (%) | Recovery (%) | Scale Capacity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Centrifugal Partition Chromatography | Toluene/Acetic Acid/Water (30:24:50) | 96.3-98.2 | 85.3-98.7 | 250 mL - 1000 mL rotor | High throughput, no solid support | Requires optimization |

| Normal-Phase Chromatography (Silica) | Various organic solvents | >90 | Variable | Limited | Established method | Lower capacity |

| Reversed-Phase HPLC | Methanol-water gradient | 80 | Variable | Moderate | High resolution | Multiple runs needed |

| Preparative TLC | Various | Variable | Variable | Small scale | Simple setup | Labor intensive |

Centrifugal Partition Chromatography has emerged as the most effective method for large-scale aflatoxin purification, offering significant advantages over traditional solid-phase chromatographic techniques [17] [18] [19] [20]. This liquid-liquid chromatographic method employs optimized biphasic solvent systems, with the toluene/acetic acid/water (30:24:50, v/v/v) system demonstrating superior partitioning efficiency for aflatoxin separation [18] [20]. The method achieves purities of 96.3-98.2% with recovery rates of 85.3-98.7% for individual aflatoxin compounds [18] [20] [21].

Scale-up studies have demonstrated the practical applicability of centrifugal partition chromatography for commercial production, with 250 mL rotors capable of processing approximately 2.2 grams of total aflatoxins in an 8-hour workday, while 1000 mL columns can purify approximately 7.8 grams of aflatoxins [19]. These capacity levels represent significant improvements over traditional preparative techniques and enable cost-effective production of analytical standards.

Characterization protocols for Aflatoxin G1-13C17 employ multiple analytical techniques to verify both chemical purity and isotopic labeling integrity. High-resolution mass spectrometry provides definitive confirmation of the molecular weight and isotopic composition, while nuclear magnetic resonance spectroscopy validates the complete structural integrity of the labeled compound [10] [22]. Carbon-13 NMR spectroscopy is particularly valuable for confirming uniform isotopic enrichment throughout the molecular framework [10] [11].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Acute Toxic;Health Hazard